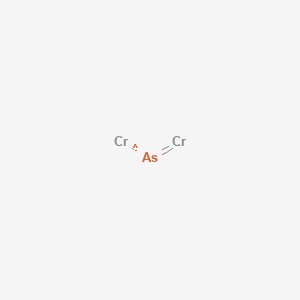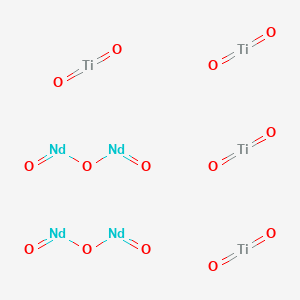
Indiumsulfid (In2S3)
Übersicht
Beschreibung
Indium sulfide (In2S3) is an inorganic compound composed of indium and sulfur. It is known for its distinctive orange-red to red color and characteristic sulfur odor. Indium sulfide is insoluble in water and most organic solvents but decomposes in common mineral acids, releasing hydrogen sulfide gas . It exists in three polymorphic forms: yellow α-In2S3, red β-In2S3, and layered γ-In2S3, with the red form being the most stable at room temperature .
Wissenschaftliche Forschungsanwendungen
Indium sulfide has a wide range of scientific research applications due to its unique properties:
Optoelectronics: Indium sulfide is used in the fabrication of thin films for optoelectronic devices, including photodetectors and solar cells
Photovoltaics: It serves as a potential replacement for cadmium sulfide in solar cell buffer layers due to its non-toxic nature and suitable band gap.
Photocatalysis: Indium sulfide is employed in photocatalytic applications, such as water splitting and dye degradation.
Gas Sensing: It is used in gas sensors due to its sensitivity to various gases.
Biological Imaging: Indium sulfide quantum dots are explored for use in biological imaging due to their photoluminescent properties.
Wirkmechanismus
Target of Action
Indium Sulfide (In2S3) is a fundamental material for optoelectronic and photovoltaic applications . It is an effective catalyst for photocatalytic water-splitting reactions to produce hydrogen (H2) . The primary targets of In2S3 are the substances it interacts with in these applications, such as water in water-splitting reactions.
Mode of Action
In2S3 interacts with its targets through a process known as photocatalysis. When In2S3 is exposed to light, it absorbs photons and generates electron-hole pairs. These electron-hole pairs can then interact with water molecules, splitting them into hydrogen and oxygen . The reaction mechanism of In2S3 in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) can be summarized as conversion reactions and alloying reactions .
Biochemical Pathways
The primary biochemical pathway affected by In2S3 is the water-splitting reaction. This reaction is part of the larger process of photosynthesis, which is crucial for the production of clean energy. In2S3, as a photocatalyst, enhances the efficiency of this process, leading to increased production of hydrogen .
Pharmacokinetics
As an inorganic compound, In2S3 doesn’t follow the traditional ADME (Absorption, Distribution, Metabolism, Excretion) properties associated with drugs. For instance, In2S3 is attacked by acids and by sulfide, and it is slightly soluble in Na2S .
Result of Action
The primary result of In2S3’s action is the production of hydrogen through the water-splitting reaction. This process is crucial for the generation of clean energy. Additionally, In2S3 has been used in the development of high-performance lithium-ion and sodium-ion batteries .
Action Environment
The action of In2S3 is influenced by various environmental factors. For instance, the β form of In2S3 is considered to be the most stable form at room temperature . Furthermore, the opto-electrical properties of In2S3 thin films can be modified by doping of different lanthanide or transition metals . The reaction of In2S3 with its environment, particularly in the presence of light, is crucial for its role as a photocatalyst .
Vorbereitungsmethoden
Indium sulfide can be synthesized through various methods. One common laboratory method involves the reaction of indium chloride with sodium sulfide in the presence of a surfactant like sodium dodecyl sulfate to produce indium sulfide quantum dots at room temperature . Industrially, indium sulfide can be produced by heating indium and sulfur together at high temperatures, typically around 1050°C . Another method involves the sulfurization of indium-containing compounds under controlled conditions .
Analyse Chemischer Reaktionen
Indium sulfide undergoes several types of chemical reactions:
Oxidation: When heated in air, indium sulfide converts to indium oxide (In2O3) at elevated temperatures.
Substitution: Indium sulfide reacts with mineral acids to produce hydrogen sulfide gas and indium salts.
Common reagents used in these reactions include hydrogen gas for reduction and mineral acids like hydrochloric acid for substitution reactions. The major products formed from these reactions are indium oxide, elemental indium, and hydrogen sulfide gas .
Vergleich Mit ähnlichen Verbindungen
Indium sulfide is often compared with other metal sulfides, such as cadmium sulfide (CdS) and zinc sulfide (ZnS):
Cadmium Sulfide (CdS): While cadmium sulfide is widely used in solar cells, it is toxic and poses environmental hazards.
Zinc Sulfide (ZnS): Zinc sulfide has similar applications in optoelectronics and photocatalysis.
Other similar compounds include gallium sulfide (Ga2S3) and tin sulfide (SnS), which also have applications in optoelectronics and photovoltaics .
Eigenschaften
IUPAC Name |
indium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXIBASSFIFHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
In2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423030 | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12030-14-7, 12030-24-9 | |
| Record name | Indium sulfide (InS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U96UKW4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










